N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound features a pyrrole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is human carbonic anhydrase (hCA), a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide . The compound has been synthesized as a potent inhibitor of hCA .
Mode of Action
this compound interacts with its target, hCA, by inhibiting its activity . This inhibition is achieved through the presence of both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents, which are essential for strong hCA inhibition .
Biochemical Pathways
The inhibition of hCA by this compound affects the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell differentiation and proliferation, and its dysregulation can lead to several pathological conditions .
Pharmacokinetics
The compound’s molecular weight is 29836 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The action of this compound results in the suppression of the Wnt/β-catenin signaling pathway and its target genes MYC, Fgf20, and Sall4 . It also exhibits the typical markers of apoptosis, cleaved poly(ADP-ribose)polymerase, and cleaved caspase-3 . This leads to a strong inhibition of viability in a panel of cancer cells, including colorectal cancer and triple-negative breast cancer cells .
Biochemical Analysis
Biochemical Properties
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been shown to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are crucial in its role in biochemical reactions. For instance, it has been synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been evaluated for its anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, compound 28, bearing 8-quinolinyl moiety, exhibited potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also affect metabolic flux or metabolite levels . Detailed studies on these aspects are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. The reaction is carried out in the presence of glacial acetic acid and p-dioxane as solvents, under reflux conditions for 24 hours . After cooling to room temperature and standing overnight, the product is isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes.
Medicine: It has demonstrated significant anticancer activity, particularly against HeLa, HCT-116, and MCF-7 human tumor cell lines. The compound induces apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
N-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical properties and biological activity.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This derivative features additional substituents that enhance its activity against multidrug-resistant cancer cells.
The uniqueness of this compound lies in its specific structural features and its potent anticancer activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,16-6-2-1-3-7-16)17-14-8-10-15(11-9-14)18-12-4-5-13-18/h1-13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABDSRXJQSRVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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